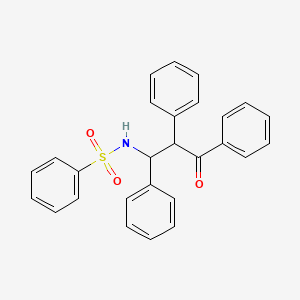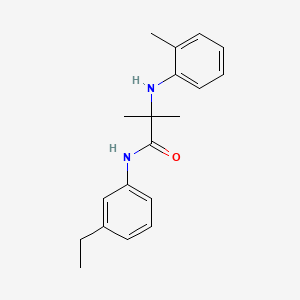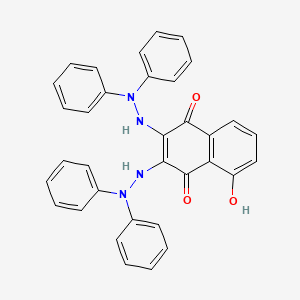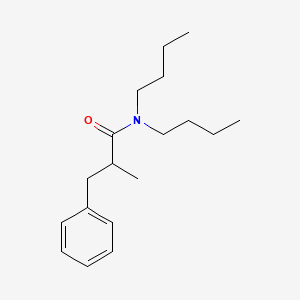![molecular formula C8H8Br4 B14360432 4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane CAS No. 90528-07-7](/img/structure/B14360432.png)
4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane is a unique organic compound characterized by its tricyclic structure and four bromine atoms. Its molecular formula is C8H8Br4, and it has a molecular weight of 423.769 g/mol . This compound is part of a class of chemicals known for their complex ring structures and significant halogenation, which imparts unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane typically involves the bromination of tricyclo[5.1.0.03,5]octane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of catalysts to achieve high yields and purity .
Analyse Chemischer Reaktionen
4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: It can undergo oxidation to form different functional groups depending on the reagents used
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Its unique structure makes it a subject of study in structural biology and molecular modeling.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of flame retardants and other specialty chemicals
Wirkmechanismus
The mechanism of action of 4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane can be compared with other similar compounds such as:
4,4,8,8-Tetrachlorotricyclo[5.1.0.03,5]octane: Similar structure but with chlorine atoms instead of bromine.
4,4,8,8-Tetraiodotricyclo[5.1.0.03,5]octane: Contains iodine atoms, leading to different chemical properties.
4,4,8,8-Tetrafluorotricyclo[5.1.0.03,5]octane: Fluorine atoms impart unique reactivity and stability .
These compounds highlight the unique properties of 4,4,8,8-Tetrabromotricyclo[510
Eigenschaften
CAS-Nummer |
90528-07-7 |
|---|---|
Molekularformel |
C8H8Br4 |
Molekulargewicht |
423.76 g/mol |
IUPAC-Name |
4,4,8,8-tetrabromotricyclo[5.1.0.03,5]octane |
InChI |
InChI=1S/C8H8Br4/c9-7(10)3-1-4-6(2-5(3)7)8(4,11)12/h3-6H,1-2H2 |
InChI-Schlüssel |
USRKBDHJSJGLJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C2(Br)Br)CC3C1C3(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B14360353.png)
![7-[(Oxan-2-yl)oxy]dodecan-1-ol](/img/structure/B14360368.png)
![4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360371.png)
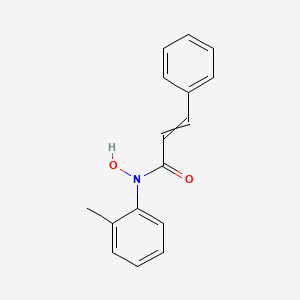
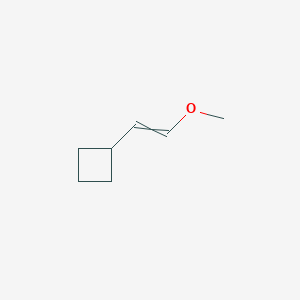
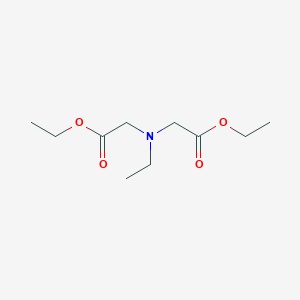
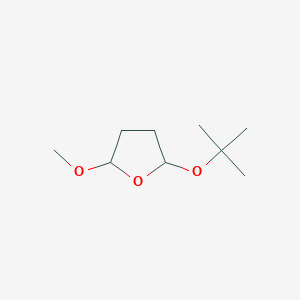
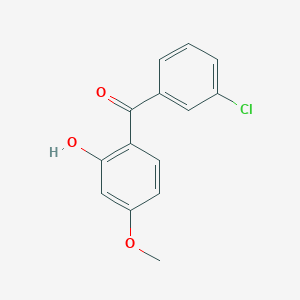
![N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine](/img/structure/B14360389.png)
![2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine](/img/structure/B14360396.png)
